molecular formula C25H24N4O2S2 B2622717 3-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-1-[4-(diethylamino)benzoyl]thiourea CAS No. 351190-85-7

3-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-1-[4-(diethylamino)benzoyl]thiourea

Cat. No.: B2622717
CAS No.: 351190-85-7
M. Wt: 476.61
InChI Key: VQJATUFPNCQOSU-UHFFFAOYSA-N
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Description

Systematic Nomenclature and CAS Registry Analysis

The compound’s systematic name follows IUPAC guidelines for polycyclic thiourea derivatives. Its primary structure comprises:

  • A 1,3-benzothiazol-2-yl group fused to a benzene ring with a sulfur and nitrogen heteroatom.
  • A 4-hydroxyphenyl substituent at position 3 of the thiourea backbone, introducing phenolic functionality.
  • A 4-(diethylamino)benzoyl group at position 1, providing tertiary amine characteristics.

The CAS Registry Number 351190-85-7 uniquely identifies this molecule, distinguishing it from simpler benzothiazole derivatives like 1-benzothiazol-2-yl-3-phenyl-thiourea (CAS 1849-86-1) or N'-benzoyl-N,N-diethylthiourea (CAS 58328-36-2). Its SMILES notation, CCN(CC)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3, encodes connectivity between the benzothiazole, hydroxyphenyl, and diethylamino benzoyl moieties.

Nomenclature Parameter Value
IUPAC Name N-[[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl]-4-(diethylamino)benzamide
CAS Registry Number 351190-85-7
SMILES CCN(CC)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3

Properties

IUPAC Name

N-[[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl]-4-(diethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2S2/c1-3-29(4-2)18-12-9-16(10-13-18)23(31)28-25(32)26-17-11-14-21(30)19(15-17)24-27-20-7-5-6-8-22(20)33-24/h5-15,30H,3-4H2,1-2H3,(H2,26,28,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJATUFPNCQOSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-1-[4-(diethylamino)benzoyl]thiourea typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate oxidizing agent.

    Coupling with Hydroxyphenyl Group: The benzothiazole intermediate is then coupled with a hydroxyphenyl derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of Diethylaminobenzoyl Group: The final step involves the reaction of the intermediate with 4-(diethylamino)benzoyl chloride in the presence of a base like triethylamine to form the desired thiourea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-1-[4-(diethylamino)benzoyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Thiourea derivatives with various substituents.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Thiourea derivatives, including the compound , have shown promising anticancer properties. Research indicates that certain derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that compounds with similar structural motifs can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Thioureas have been reported to possess broad-spectrum antimicrobial effects, making them suitable candidates for developing new antibiotics. A study highlighted the effectiveness of thiourea derivatives against resistant bacterial strains, showcasing their potential as therapeutic agents in combating infections .

Analgesic Effects
In addition to anticancer and antimicrobial activities, some thiourea derivatives are known for their analgesic properties. Research has indicated that these compounds can modulate pain pathways, providing relief in various pain models .

Agricultural Applications

Pesticidal Activity
Thiourea derivatives have been explored for their pesticidal properties. The compound's structural characteristics allow it to interact with biological systems of pests, potentially disrupting their metabolic processes. Studies have reported effective pest control using thiourea-based formulations, suggesting a viable alternative to conventional pesticides .

Plant Growth Promotion
Some research indicates that thioureas can act as growth promoters in plants, enhancing germination rates and overall plant health. This application is particularly relevant in sustainable agriculture practices where chemical fertilizers are minimized .

Analytical Chemistry

Sensor Development
The unique chemical properties of thioureas make them suitable for developing sensors for detecting metal ions and other analytes. The compound's ability to form stable complexes with metals has been utilized in creating sensitive detection methods for environmental monitoring .

Case Study 1: Anticancer Activity

A study conducted on the antiproliferative effects of various thiourea derivatives, including those similar to 3-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-1-[4-(diethylamino)benzoyl]thiourea, revealed IC50 values indicating significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of different thiourea derivatives against Gram-positive and Gram-negative bacteria, the compound demonstrated notable activity against resistant strains. The study highlighted its potential use as a lead compound for developing new antimicrobial agents .

Data Table: Summary of Applications

Application AreaSpecific ActivityReference
Medicinal ChemistryAnticancer (apoptosis induction)
Antimicrobial (broad-spectrum activity)
Analgesic (pain modulation)
Agricultural ApplicationsPesticidal (disruption of metabolic processes)
Plant growth promotion
Analytical ChemistrySensor development (metal ion detection)

Mechanism of Action

The mechanism of action of 3-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-1-[4-(diethylamino)benzoyl]thiourea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may bind to enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key structural differences among benzothiazole thiourea derivatives lie in the substituents on the phenyl rings and the thiourea linkage. Table 1 summarizes critical analogs and their features:

Compound Name Substituent on Benzothiazole Thiourea-Linked Substituent Key Properties Biological Activity Reference
Target Compound 4-Hydroxyphenyl 4-(Diethylamino)benzoyl Enhanced solubility due to diethylamino group; hydrogen-bond donor (OH) Anticancer (inferred) -
N-[3-(1,3-Benzothiazol-2-yl)-4-Chlorophenyl]-N'-(4-Isopropoxybenzoyl)Thiourea 4-Chlorophenyl 4-Isopropoxybenzoyl Increased hydrophobicity (Cl, isopropoxy) Not reported
3-(4-Chlorobenzoyl)-1-{4-[(Pyridin-4-yl)Methyl]Phenyl}Thiourea Pyridinylmethylphenyl 4-Chlorobenzoyl Polar pyridine group enhances water solubility Screening compound for drug discovery
1-(4-(Benzo[d]Thiazol-2-yl)Phenyl)-3-Arylthioureas Varied aryl groups (e.g., 2-chlorophenyl, 4-methylphenyl) Aryl groups Tunable electronic effects based on aryl substituents Cyclized to oxadiazinane/triazinane derivatives

Key Observations :

  • The 4-hydroxyphenyl group in the target compound contrasts with chlorophenyl (electron-withdrawing) or methoxyphenyl (electron-donating) groups in analogs, affecting electronic distribution and intermolecular interactions .
Physicochemical Properties
  • Solubility: The diethylamino group increases solubility in polar solvents (e.g., DMSO) compared to chlorophenyl analogs .
  • LogP : Estimated LogP for the target compound is ~4.6 (similar to 3-(2-benzothiazolyl)coumarin derivatives), indicating moderate lipophilicity .

Research Findings and Implications

  • Structure-Activity Relationships (SAR): Electron-donating groups (e.g., diethylamino) improve pharmacokinetic profiles, while hydroxyl groups enhance target binding via hydrogen bonds .

Biological Activity

The compound 3-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-1-[4-(diethylamino)benzoyl]thiourea is a derivative of thiourea that has gained attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C23H19N3O2S2
  • Molecular Weight : 433.55 g/mol
  • CAS Number : Not specified in the sources reviewed.

The compound features a benzothiazole moiety, which is known for its pharmacological properties, combined with a thiourea structure that enhances its biological activity.

1. Antitumor Activity

Thiourea derivatives, including the compound , have demonstrated significant antitumor properties. Research indicates that compounds with similar structures exhibit:

  • Inhibition of cancer cell proliferation in various cell lines such as breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancers.
  • IC50 values ranging from 1.7 µM to 25.9 µM against different cancer types, indicating potent activity against tumor cells .

2. Antimicrobial Properties

Studies have shown that thiourea derivatives possess broad-spectrum antimicrobial activities:

  • Effective against both gram-positive and gram-negative bacteria.
  • The minimal inhibitory concentration (MIC) for certain derivatives has been reported as low as 50 µg/mL .

3. Antioxidant Activity

The antioxidant potential of thiourea derivatives is noteworthy:

  • Compounds have shown strong reducing potential against free radicals, with IC50 values indicating effective scavenging activity .

Case Study 1: Antitumor Efficacy

In a study examining the antitumor efficacy of thiourea derivatives, one compound demonstrated:

  • GI50 (Growth Inhibition) : 25.1 µM against EKVX non-small lung cancer.
  • TGI (Total Growth Inhibition) : 77.5 µM across multiple cancer cell lines .

Case Study 2: Antimicrobial Effectiveness

A comparative study on the antimicrobial effectiveness of various thioureas revealed:

  • Compounds exhibited significant antibacterial activity with MIC values ranging from 10 to 50 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Summary Table of Biological Activities

Activity TypeObserved EffectsIC50/MIC Values
AntitumorInhibition of cell proliferation1.7 - 25.9 µM
AntimicrobialBroad-spectrum activityMIC: 10 - 50 µg/mL
AntioxidantFree radical scavengingIC50: Varies

Q & A

Q. What synthetic strategies are recommended for preparing this thiourea derivative, and how can reaction conditions be optimized?

The compound can be synthesized via refluxing 4-(benzo[d]thiazol-2-yl)benzenamine with arylisothiocyanates in anhydrous DMF for 4 hours, followed by purification through recrystallization (ethanol). Monitoring via TLC ensures reaction completion. Yields typically range from 70–90%, depending on substituent reactivity. For cyclized derivatives (e.g., oxadiazinanes or triazinanes), treatment with 30% formaldehyde and HCl or methylamine at 90–95°C for 4 hours is effective .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • 1H/13C NMR : Confirms proton environments and carbon frameworks, particularly distinguishing thiourea NH signals (~10–12 ppm) and aromatic protons.
  • IR Spectroscopy : Validates thiourea C=S stretches (1200–1250 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹).
  • X-ray Crystallography : Resolves dihedral angles between benzothiazole, hydroxyphenyl, and diethylaminobenzoyl groups. SHELX software refines asymmetric units and detects non-classical interactions (e.g., π–π stacking, C–H···π) .

Q. How can chromatographic methods ensure purity during synthesis?

Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) or preparative TLC (silica gel, ethyl acetate/hexane) effectively isolates the compound. Mass spectrometry (EI or ESI) confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. What computational approaches validate the compound’s geometry and electronic properties?

Density Functional Theory (DFT) optimizes molecular geometry, comparing bond lengths/angles with X-ray data. Frontier Molecular Orbital (FMO) analysis predicts reactivity sites (e.g., HOMO localization on the hydroxylphenyl group). Dispersion corrections (e.g., D3-BJ) improve accuracy for non-covalent interactions .

Q. How can researchers resolve contradictions between experimental and computational data?

Discrepancies in spectral or geometric data require:

  • Repeating synthesis to exclude impurities.
  • Cross-validating with alternative techniques (e.g., replacing NMR with X-ray for conformational analysis).
  • Adjusting computational parameters (solvent models, basis sets) to match experimental conditions .

Q. What methodologies study interactions between this compound and biological targets (e.g., DNA)?

  • Spectroscopic Titrations : UV-Vis or fluorescence quenching assays quantify binding constants (Kb) with DNA.
  • Viscometry : Detects intercalation by measuring DNA helix elongation.
  • Molecular Docking : Predicts binding poses in enzyme active sites (e.g., HIV-1 protease) using AutoDock Vina. Reference docking scores (e.g., -9.1 kcal/mol for 9c derivatives) to prioritize analogs .

Q. How to design SAR studies for bioactivity optimization?

  • Substituent Variation : Replace the diethylamino group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to modulate electronic effects.
  • Heterocyclic Modifications : Introduce pyrazole or triazole rings to enhance hydrogen bonding.
  • Bioassays : Test analogs against microbial/cancer cell lines (IC50 values) and correlate with DFT-derived electrophilicity indices .

Q. What reaction conditions favor cyclization into heterocyclic derivatives?

Cyclization to oxadiazinanes requires HCl as a catalyst, while triazinanes form via methylamine nucleophilic attack. Microwave-assisted synthesis (100°C, 30 min) improves efficiency. Monitor reaction progress via LC-MS to avoid over-cyclization .

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